molecular formula C32H56N2P2Pd B578118 Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) CAS No. 1233717-68-4

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)

Cat. No. B578118
CAS RN: 1233717-68-4
M. Wt: 637.182
InChI Key: SSPOQURGNAWORH-UHFFFAOYSA-N
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Description

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is used in cross-coupling including sp2-sp3 coupling, especially Suzuki, Negishi-type, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions .


Synthesis Analysis

This compound is an organophosphine compound and can be used as an organophosphine ligand. It is used in a highly-active palladium precatalyst for the efficient amination of aryl chloride .


Molecular Structure Analysis

The chemical formula of Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is C32H56N2P2Pd .


Chemical Reactions Analysis

This compound is commonly used as a catalyst in various reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is a solid at 20°C .

Scientific Research Applications

Cross-Coupling Reactions

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is prominently used in cross-coupling reactions, which are valuable for forming new carbon-carbon bonds in organic synthesis. It is particularly effective in sp2-sp3 coupling reactions, including Suzuki, Negishi-type, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions .

Suzuki Coupling

In Suzuki coupling, this catalyst facilitates the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides or triflates to form biaryl or styrenyl compounds. This reaction is widely used due to its tolerance of a wide range of functional groups and its mild reaction conditions .

Negishi Coupling

The compound is also applied in Negishi coupling, which involves the cross-coupling of organozinc compounds with organic halides. This method is known for its high functional group compatibility and the ability to form complex products .

Heck Reaction

The Heck reaction is another application where this catalyst is used to couple aryl halides with alkenes in the presence of a base to yield substituted alkenes. It’s a pivotal reaction for the synthesis of complex molecules in organic chemistry .

Sonogashira Coupling

In Sonogashira coupling, the catalyst aids in the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, producing arylated or vinyled alkynes, which are important intermediates in pharmaceuticals and materials science .

Buchwald-Hartwig Amination

This compound catalyzes Buchwald-Hartwig amination, which forms carbon-nitrogen bonds between aryl halides and amines or ammonia. This reaction is crucial for constructing amine functionalities in pharmaceuticals and agrochemicals .

Enantioselective Synthesis

It has been used as a catalyst in the enantioselective construction of indole-fused bicyclo[3.2.1]-octanes via an aminopalladition-triggered Heck-type reaction, showcasing its utility in asymmetric synthesis .

Organic Synthesis Scale-Up

For small-scale and high-throughput uses, this compound is available as ChemBeads, indicating its importance and widespread use in various organic synthesis applications .

Safety and Hazards

This compound causes serious eye irritation and may cause respiratory irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H28NP.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;/h2*9-12H,1-8H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPOQURGNAWORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233717-68-4
Record name Bis[di-tert-butyl-(4-dimethyl-aminophenyl)phosphine]Palladium (0)
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